molecular formula C19H14ClN3O B11521478 Quinazolin-4(3H)-one, 1,2-dihydro-3-(4-chlorophenyl)-2-(2-pyridyl)-

Quinazolin-4(3H)-one, 1,2-dihydro-3-(4-chlorophenyl)-2-(2-pyridyl)-

Cat. No.: B11521478
M. Wt: 335.8 g/mol
InChI Key: YLOCCTNZHHPWTC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a pyridinyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves the condensation of 2-aminobenzamide with 2-chlorobenzaldehyde and 2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazolinone and tetrahydroquinazoline derivatives, which can exhibit different biological activities.

Scientific Research Applications

3-(4-Chlorophenyl)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one
  • 3-(4-Methylphenyl)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one
  • 3-(4-Nitrophenyl)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one exhibits unique properties due to the presence of the chlorophenyl group. This group enhances the compound’s lipophilicity and electron-withdrawing capability, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C19H14ClN3O

Molecular Weight

335.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C19H14ClN3O/c20-13-8-10-14(11-9-13)23-18(17-7-3-4-12-21-17)22-16-6-2-1-5-15(16)19(23)24/h1-12,18,22H

InChI Key

YLOCCTNZHHPWTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CC=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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